Lucerastat
Lucerastat
Lucerastat is an extremely potent and selective α-gal A (a-D-galactosidase) inhibitor for the treatment of lipid storage disorders and Fabry's disease.
Brand Name:
Vulcanchem
CAS No.:
141206-42-0
VCID:
VC0533736
InChI:
InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9+,10-/m1/s1
SMILES:
CCCCN1CC(C(C(C1CO)O)O)O
Molecular Formula:
C10H21NO4
Molecular Weight:
219.28 g/mol
Lucerastat
CAS No.: 141206-42-0
Inhibitors
VCID: VC0533736
Molecular Formula: C10H21NO4
Molecular Weight: 219.28 g/mol
Purity: >95% (or refer to the Certificate of Analysis)
CAS No. | 141206-42-0 |
---|---|
Product Name | Lucerastat |
Molecular Formula | C10H21NO4 |
Molecular Weight | 219.28 g/mol |
IUPAC Name | (2R,3S,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol |
Standard InChI | InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9+,10-/m1/s1 |
Standard InChIKey | UQRORFVVSGFNRO-XFWSIPNHSA-N |
Isomeric SMILES | CCCCN1C[C@@H]([C@H]([C@H]([C@H]1CO)O)O)O |
SMILES | CCCCN1CC(C(C(C1CO)O)O)O |
Canonical SMILES | CCCCN1CC(C(C(C1CO)O)O)O |
Appearance | Solid powder |
Description | Lucerastat is an extremely potent and selective α-gal A (a-D-galactosidase) inhibitor for the treatment of lipid storage disorders and Fabry's disease. |
Purity | >95% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 1-butyl-2-(hydroxylmethyl)piperidine-3,4,5-triol 1-deoxy-galactonojirimycin 1-deoxygalacto-nojirimycin 1-deoxygalactonojirimycin AT1001 deoxyjirimycin Galafold GR181413A lucerastat migalastat migalastat HCl migalastat hydrochloride N-butyldeoxygalacto-nojirimycin N-butyldeoxygalactonojirimycin NB-DGJ |
Reference | 1: Takai T, Higaki K, Aguilar-Moncayo M, Mena-Barragán T, Hirano Y, Yura K, Yu L, Ninomiya H, García-Moreno MI, Sakakibara Y, Ohno K, Nanba E, Ortiz Mellet C, García Fernández JM, Suzuki Y. A bicyclic 1-deoxygalactonojirimycin derivative as a novel pharmacological chaperone for GM1 gangliosidosis. Mol Ther. 2013 Mar;21(3):526-32. doi: 10.1038/mt.2012.263. Epub 2013 Jan 22. PubMed PMID: 23337983; PubMed Central PMCID: PMC3589148. 2: Kato T, Muraoka M, Hatanaka K. Novel method for chase analysis of oligosaccharide metabolic error caused by xenobiotics. Anal Biochem. 2010 Oct 1;405(1):103-8. doi: 10.1016/j.ab.2010.06.002. Epub 2010 Jun 4. PubMed PMID: 20570645. 3: Kato A, Yamashita Y, Nakagawa S, Koike Y, Adachi I, Hollinshead J, Nash RJ, Ikeda K, Asano N. 2,5-Dideoxy-2,5-imino-d-altritol as a new class of pharmacological chaperone for Fabry disease. Bioorg Med Chem. 2010 Jun 1;18(11):3790-4. doi: 10.1016/j.bmc.2010.04.048. Epub 2010 Apr 21. PubMed PMID: 20457528. 4: Gerrard G, Butters TD, Ganeshaguru K, Mehta AB. Glucosylceramide synthase inhibitors sensitise CLL cells to cytotoxic agents without reversing P-gp functional activity. Eur J Pharmacol. 2009 May 1;609(1-3):34-9. doi: 10.1016/j.ejphar.2009.03.018. Epub 2009 Mar 12. PubMed PMID: 19285492. 5: Voss AA, Díez-Sampedro A, Hirayama BA, Loo DD, Wright EM. Imino sugars are potent agonists of the human glucose sensor SGLT3. Mol Pharmacol. 2007 Feb;71(2):628-34. Epub 2006 Nov 16. PubMed PMID: 17110502. 6: Norris-Cervetto E, Callaghan R, Platt FM, Dwek RA, Butters TD. Inhibition of glucosylceramide synthase does not reverse drug resistance in cancer cells. J Biol Chem. 2004 Sep 24;279(39):40412-8. Epub 2004 Jul 19. PubMed PMID: 15263008. 7: Mellor HR, Platt FM, Dwek RA, Butters TD. Membrane disruption and cytotoxicity of hydrophobic N-alkylated imino sugars is independent of the inhibition of protein and lipid glycosylation. Biochem J. 2003 Sep 1;374(Pt 2):307-14. PubMed PMID: 12769816; PubMed Central PMCID: PMC1223602. 8: Day AJ, Gee JM, DuPont MS, Johnson IT, Williamson G. Absorption of quercetin-3-glucoside and quercetin-4'-glucoside in the rat small intestine: the role of lactase phlorizin hydrolase and the sodium-dependent glucose transporter. Biochem Pharmacol. 2003 Apr 1;65(7):1199-206. PubMed PMID: 12663055. 9: Durantel D, Branza-Nichita N, Carrouée-Durantel S, Butters TD, Dwek RA, Zitzmann N. Study of the mechanism of antiviral action of iminosugar derivatives against bovine viral diarrhea virus. J Virol. 2001 Oct;75(19):8987-98. PubMed PMID: 11533162; PubMed Central PMCID: PMC114467. |
PubChem Compound | 501391 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume